

Sabizabulin microtubule disruptors class efficacy

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Compound Focus: Sabizabulin

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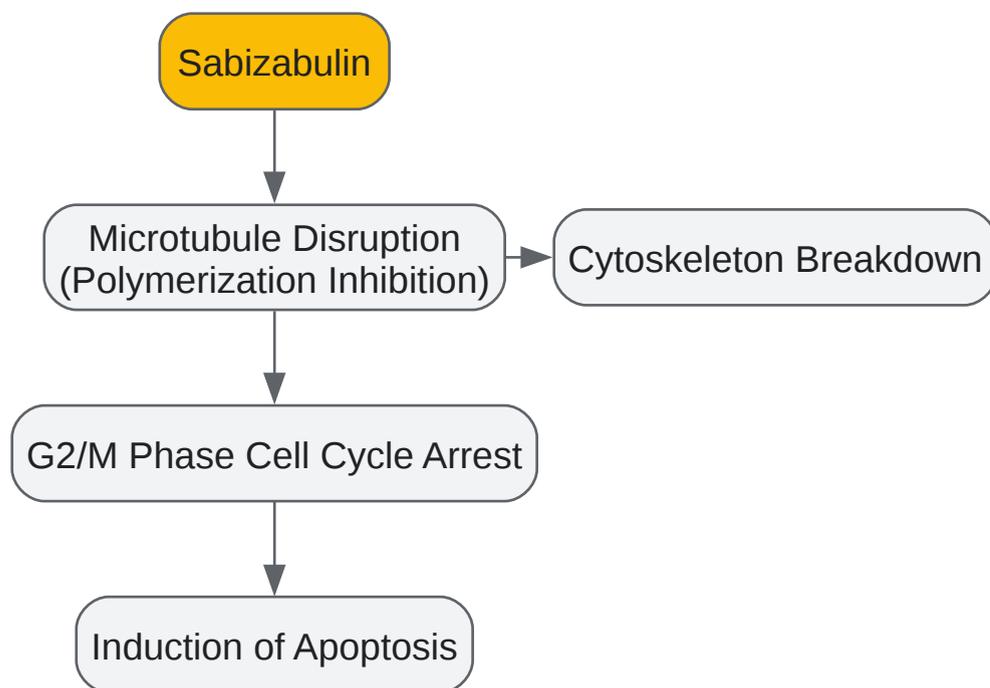
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Mechanism of Action and Key Characteristics

Sabizabulin has a unique mechanism and profile compared to other microtubule disruptors. The table below summarizes its core characteristics.

Feature	Description
Chemical Name	Sabizabulin (also known as VERU-111, ABI-231) [1]
Class	Oral, dual α and β tubulin inhibitor [1]
Primary Binding Site	Colchicine-binding site on β -tubulin, with additional hydrogen bonding to a unique site on α -tubulin [2] [3]
Key Mechanism	Disrupts the cytoskeleton by inhibiting microtubule formation and inducing depolymerization, causing cell cycle arrest at G2/M phase and apoptosis [2] [3] [4]
Key Differentiator	Orally bioavailable; not a substrate for P-glycoprotein (P-gp), potentially overcoming taxane resistance ; favorable toxicity profile with no observed neurotoxicity or neutropenia in clinical trials [2] [3]

This mechanism disrupts critical cellular processes, as illustrated in the following pathway:



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Figure 1. Sabizabulin's Anticancer Mechanism of Action

Efficacy Data from Preclinical and Clinical Studies

In Vitro Antiproliferative Activity

Sabizabulin shows low nanomolar potency against a broad range of cancer cell lines [1]. The table below summarizes its activity.

Cancer Type	Cell Line	IC ₅₀ (nM)	Experimental Protocol
Prostate Cancer	PC-3	3.7 [1]	SRB Assay: Cells treated for 48 hours [1].
Prostate Cancer	LNCaP	2.8 [1]	SRB Assay: Cells treated for 48 hours [1].

Cancer Type	Cell Line	IC ₅₀ (nM)	Experimental Protocol
Melanoma	A-375	3.2 - 10.4 [1]	MTS/SRB Assay: Cells treated for 48-72 hours [1].
Breast Cancer (HER2+)	SK-BR-3	13.3 [1]	MTS Assay: Cells treated for 72 hours [1].
Breast Cancer (TNBC)	MDA-MB-231	8.2 [1]	MTS Assay: Cells treated for 72 hours [1].
Pancreatic Cancer	Panc-1	11.8 (48h) [1]	Unspecified Cell Proliferation Assay [1].

In Vivo Efficacy and Clinical Trial Findings

Beyond cell cultures, **sabizabulin** has demonstrated efficacy in more complex models.

- **Prostate Cancer (Clinical):** A phase Ib/II study in men with metastatic castration-resistant prostate cancer (mCRPC) used a **63 mg daily oral dose**. The study reported a **radiographic progression-free survival (rPFS) of 11.4 months** and an **objective response rate (ORR) of 20.7%** in patients with measurable disease. Durable responses lasting over 2.75 years were observed, and the drug was well-tolerated with no neurotoxicity or neutropenia [2].
- **Breast Cancer (Preclinical):** In a **HER2+ patient-derived xenograft (PDX) model**, **sabizabulin inhibited primary tumor growth and lung metastasis** with comparable efficacy to paclitaxel [3].
- **Pancreatic Cancer (Preclinical):** In pancreatic cancer cells, **sabizabulin treatment activated caspase-3 and caspase-9**, increased expression of pro-apoptotic proteins Bax and Bad, and decreased anti-apoptotic proteins Bcl-2 and Bcl-xl [1].

Detailed Experimental Protocols

To ensure experimental reproducibility, below are the core methodologies used in the cited research.

In Vitro Cell Proliferation and Viability Assays

- **MTS/SRB/MTT Assays:** These are colorimetric assays for measuring cell metabolic activity or biomass. Cells are seeded in multi-well plates and treated with a dose-range of **sabizabulin** for a set period (typically 48-72 hours). After adding the reagent, a microplate reader measures the signal (absorbance or fluorescence), which is proportional to the number of viable cells. The IC_{50} is calculated from the dose-response curve [1].
- **Tubulin Polymerization Assay:** This biochemical assay monitors the rate of microtubule assembly in vitro. Purified tubulin is mixed with **sabizabulin** in a plate, and polymerization is induced by raising the temperature. The increase in light scattering or fluorescence is measured over time. **Sabizabulin inhibits polymerization**, shown by a decreased rate and final extent of polymerization compared to a vehicle control [4].

In Vivo Xenograft Models

- **Procedure:** Immunocompromised mice are subcutaneously implanted with human cancer cells or tumor fragments. Mice are randomized into groups once tumors reach a defined volume.
- **Dosing:** The treatment group receives a predetermined dose of **sabizabulin** (e.g., 1-5 mg/kg) via oral gavage, typically once daily. Control groups receive the vehicle.
- **Endpoint Measurements:** **Tumor volume** is measured regularly with calipers. At the end of the study, tumors are harvested and weighed. **Metastasis** is often quantified in models where cells are injected via the tail vein or into the mammary fat pad; lungs are collected, and metastatic nodules are counted [3].

Comparison with Other Microtubule Targeting Agents

Sabizabulin belongs to a broader class of Microtubule Targeting Agents (MTAs). The table below contextualizes its position.

Agent (Example)	Binding Site	Effect on Microtubules	Route of Administration	Key Clinical Limitations
Sabizabulin	Colchicine [2] [3]	Destabilizer (Inhibits polymerization) [2] [3]	Oral [2] [3]	Under investigation; different toxicity profile (e.g., diarrhea) [2]
Paclitaxel	Taxane [5]	Stabilizer (Prevents depolymerization) [5]	Intravenous (IV) [3]	Neurotoxicity, neutropenia, P-gp

Agent (Example)	Binding Site	Effect on Microtubules	Route of Administration	Key Clinical Limitations
				mediated resistance [3] [5]
Vinblastine	Vinca [5]	Destabilizer (Inhibits polymerization) [5]	IV [5]	Neurotoxicity, myelosuppression [5]
Combretastatin A-4	Colchicine [5]	Destabilizer (Inhibits polymerization) [5]	IV (as phosphate prodrug) [5]	Cardiotoxicity (e.g., ZD6126, ABT-751) [4]

Beyond Oncology: Application in Viral ARDS

Sabizabulin's microtubule-disrupting activity has shown potential in non-oncological diseases. It possesses **dual anti-inflammatory and host-mediated antiviral properties**. A Phase 3 clinical trial in hospitalized COVID-19 patients at high risk for ARDS demonstrated that **sabizabulin** treatment resulted in a **51.6% relative reduction in deaths by Day 60** compared to placebo [6]. Based on this, the FDA has agreed on a new Phase 3 trial design to evaluate **sabizabulin** for a broader indication of **hospitalized adult patients with any type of viral ARDS** [6].

The available data from peer-reviewed and company communications suggest **Sabizabulin** is a promising oral tubulin inhibitor with a distinct efficacy and safety profile. Its activity across multiple cancer types and potential application in viral ARDS make it a compelling candidate for further clinical development.

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